molecular formula C47H58N10O13S B10769648 AMCA Phalloidin

AMCA Phalloidin

Cat. No.: B10769648
M. Wt: 1003.1 g/mol
InChI Key: KMGLGIMFGSJINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phalloidin-AMCA Conjugate is a fluorescent probe used for labeling filamentous actin (F-actin). It is a conjugate of phalloidin, a cyclic heptapeptide toxin derived from the mushroom Amanita phalloides, and the fluorescent dye 7-amino-4-methylcoumarin-3-acetic acid (AMCA). This conjugate is widely used in cell biology and biochemistry for visualizing and quantifying F-actin in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Phalloidin-AMCA Conjugate involves the conjugation of phalloidin with AMCA. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Phalloidin-AMCA Conjugate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Phalloidin-AMCA Conjugate primarily undergoes the following types of reactions:

Common reagents and conditions used in these reactions include:

    Solvents: DMSO, water

    Reagents: NHS, DCC

    Conditions: Mild temperatures, neutral pH

The major product formed from these reactions is the Phalloidin-AMCA Conjugate, which is a stable, fluorescent compound used for labeling F-actin .

Scientific Research Applications

Comparison with Similar Compounds

Phalloidin-AMCA Conjugate can be compared with other similar compounds, such as:

    Phalloidin-FITC Conjugate: This conjugate uses fluorescein isothiocyanate (FITC) as the fluorescent dye, emitting green fluorescence. .

    Phalloidin-TRITC Conjugate: This conjugate uses tetramethylrhodamine isothiocyanate (TRITC) as the fluorescent dye, emitting red fluorescence. .

    Jasplakinolide: Another actin-stabilizing compound that binds to F-actin and prevents its depolymerization.

Phalloidin-AMCA Conjugate is unique due to its blue fluorescence, which provides a distinct spectral window for multicolor imaging applications .

Properties

Molecular Formula

C47H58N10O13S

Molecular Weight

1003.1 g/mol

IUPAC Name

2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide

InChI

InChI=1S/C47H58N10O13S/c1-20-26-11-10-24(48)12-35(26)70-46(68)28(20)15-36(60)49-19-47(5,69)16-32-41(64)50-22(3)39(62)56-37(23(4)58)43(66)54-33-18-71-44-29(27-8-6-7-9-30(27)55-44)14-31(40(63)53-32)52-38(61)21(2)51-42(65)34-13-25(59)17-57(34)45(33)67/h6-12,21-23,25,31-34,37,55,58-59,69H,13-19,48H2,1-5H3,(H,49,60)(H,50,64)(H,51,65)(H,52,61)(H,53,63)(H,54,66)(H,56,62)

InChI Key

KMGLGIMFGSJINT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CC6=C(C7=C(C=C(C=C7)N)OC6=O)C)O)C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.